molecular formula C10H9BrCl2O2 B13312212 1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)-2-methylpropan-1-one

1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)-2-methylpropan-1-one

Cat. No.: B13312212
M. Wt: 311.98 g/mol
InChI Key: GIXDVKZRJLNKTQ-UHFFFAOYSA-N
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Description

1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)-2-methylpropan-1-one is a chemical compound with the molecular formula C10H9BrCl2O2. This compound is characterized by the presence of bromine, chlorine, and hydroxyl groups attached to a phenyl ring, along with a methylpropanone side chain. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)-2-methylpropan-1-one typically involves multiple steps, starting with the bromination and chlorination of a phenol derivative. The hydroxyl group is introduced through a subsequent reaction. The final step involves the addition of a methylpropanone group to the phenyl ring. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine and chlorine atoms can be reduced to form less reactive compounds.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)-2-methylpropan-1-one has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and hydroxyl groups allows it to form strong interactions with enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)-2-methylpropan-1-one can be compared with similar compounds such as:

    1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)ethanone: This compound has a similar structure but with an ethanone side chain instead of a methylpropanone group.

    1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)butan-1-one: This compound has a butanone side chain, making it slightly larger and potentially more reactive. The uniqueness of this compound lies in its specific combination of functional groups and side chain, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H9BrCl2O2

Molecular Weight

311.98 g/mol

IUPAC Name

1-(3-bromo-2,5-dichloro-6-hydroxyphenyl)-2-methylpropan-1-one

InChI

InChI=1S/C10H9BrCl2O2/c1-4(2)9(14)7-8(13)5(11)3-6(12)10(7)15/h3-4,15H,1-2H3

InChI Key

GIXDVKZRJLNKTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=C(C(=CC(=C1Cl)Br)Cl)O

Origin of Product

United States

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